2-(1-Fluorocyclopropyl)aniline
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Overview
Description
2-(1-Fluorocyclopropyl)aniline is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under palladium-catalyzed conditions . The reaction is versatile and can accommodate a wide range of functional groups, making it a robust method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for 2-(1-Fluorocyclopropyl)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Fluorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopropylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)aniline, particularly in its anticancer applications, involves dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR). This dual inhibition disrupts DNA replication and cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- 1-Fluorocyclopropylbenzene
- 1-Fluorocyclopropylmethane
- 1-Fluorocyclopropylamine
Comparison: 2-(1-Fluorocyclopropyl)aniline is unique due to the presence of both the fluorocyclopropyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the aniline moiety enhances its potential as a bioactive compound, while the fluorocyclopropyl group contributes to its stability and reactivity .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |
InChI Key |
FQBIXKCEWQNZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)F |
Origin of Product |
United States |
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